Human CGRP - 90954-53-3

Human CGRP

Catalog Number: EVT-242155
CAS Number: 90954-53-3
Molecular Formula: C163H267N51O49S2
Molecular Weight: 3791.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human α-CGRP is a 37-amino acid neuropeptide encoded by the calcitonin gene. [, , , ] It belongs to the calcitonin family of peptides, which also includes calcitonin, amylin, and adrenomedullin. [, , ] α-CGRP is widely distributed throughout the central and peripheral nervous systems, with high concentrations found in areas such as the hypothalamus, amygdala, hippocampus, and sensory ganglia. [, , ]

  • Vasodilation: It is a potent vasodilator, particularly in the cardiovascular system, contributing to the regulation of blood flow. [, , , , ]
  • Nociception: α-CGRP is involved in the transmission and modulation of pain signals, particularly in migraine. [, , ]
  • Neurotransmission/Neuromodulation: α-CGRP acts as a neurotransmitter or neuromodulator, influencing various neuronal activities in the brain. []
  • Bone Metabolism: While less potent than calcitonin, α-CGRP can influence bone metabolism by interacting with calcitonin receptors on osteoclasts. []
Synthesis Analysis

Human α-CGRP and its analogs can be synthesized using solid-phase peptide synthesis (SPPS). [, , ] Two primary approaches are:

  • Boc-chemistry: This method utilizes Boc (tert-butyloxycarbonyl) as a temporary protecting group for the N-terminal amine. [] The peptide is assembled on a resin support, with each amino acid added sequentially.
  • Fmoc-chemistry: This method uses Fmoc (9-fluorenylmethoxycarbonyl) as the temporary protecting group. [] Like Boc-chemistry, the peptide is assembled on a resin support with sequential amino acid additions.

After synthesis, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC). [, ] Mass spectrometry and amino acid analysis are used to confirm the peptide's identity and purity. [, ]

Molecular Structure Analysis

Human α-CGRP is a linear peptide consisting of 37 amino acids. [, , , ] Key structural features include:

  • Disulfide Bridge: A disulfide bond between cysteine residues at positions 2 and 7 forms a critical N-terminal loop structure. [, ]
  • α-Helix: An amphipathic α-helical region exists between residues 8 and 18, contributing to its interaction with receptors. [, ]
  • Disordered C-terminus: The C-terminal region (residues 23-37) is generally considered disordered, but it plays a role in receptor binding and selectivity. [, ]

Various studies have used circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to investigate the conformational properties of α-CGRP and its fragments. [, ] These studies highlight the importance of the N-terminal loop and α-helical regions for its biological activity.

Mechanism of Action

Human α-CGRP exerts its biological effects by binding to specific CGRP receptors. [, , , ] These receptors belong to the class B G protein-coupled receptor (GPCR) family and are composed of two subunits:

  • Calcitonin Receptor-Like Receptor (CRLR): CRLR is a seven-transmembrane domain protein responsible for ligand binding. [, , ]
  • Receptor Activity-Modifying Protein 1 (RAMP1): RAMP1 is a single-transmembrane domain protein that associates with CRLR to form a functional CGRP receptor. [, , , ]

Upon binding to the CGRP receptor, α-CGRP activates the Gαs subunit of the G protein, leading to the stimulation of adenylate cyclase. [, , , ] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger that initiates a cascade of intracellular signaling events. [, , , ] These events ultimately result in various physiological responses, including vasodilation, neurotransmission, and modulation of pain perception.

Physical and Chemical Properties Analysis
  • Solubility: α-CGRP is typically soluble in aqueous solutions. [, ]
  • Stability: The peptide's stability can be affected by factors such as pH, temperature, and the presence of proteases. [, ]
Applications
  • Investigating CGRP Receptor Pharmacology: α-CGRP is used in binding and functional assays to characterize CGRP receptors, screen for novel agonists and antagonists, and study receptor structure-activity relationships. [, , , , , , , ]
  • Studying the Role of CGRP in Migraine: α-CGRP is used to induce migraine-like symptoms in animal models, enabling researchers to investigate the mechanisms of migraine and evaluate potential therapeutic interventions. [, , ]
  • Exploring the Role of CGRP in Cardiovascular Physiology: α-CGRP's potent vasodilatory effects make it a valuable tool for studying blood vessel function, blood pressure regulation, and the development of cardiovascular diseases. [, , , , ]
  • Investigating the Role of CGRP in Pain Perception: α-CGRP is used in studies to understand its role in pain pathways, including acute, inflammatory, and neuropathic pain. [, , ]
  • Developing CGRP Receptor Antagonists for Therapeutic Use: Research on α-CGRP and its receptors has led to the development of CGRP receptor antagonists (gepants) for treating migraine and other CGRP-mediated conditions. [, , , , ]

Properties

CAS Number

90954-53-3

Product Name

alpha-CGRP (human)

IUPAC Name

(3S)-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C163H267N51O49S2

Molecular Weight

3791.3 g/mol

InChI

InChI=1S/C163H269N51O49S2/c1-73(2)52-97(186-116(226)65-179-131(233)82(18)183-139(241)98(53-74(3)4)193-137(239)94(44-35-49-176-162(171)172)188-142(244)101(57-91-62-175-72-182-91)199-159(261)128(88(24)221)213-156(258)123(79(13)14)207-151(253)110(71-265)204-160(262)126(86(22)219)210-133(235)84(20)185-157(259)125(85(21)218)211-147(249)105(61-119(229)230)198-150(252)109(70-264)203-130(232)81(17)166)140(242)194-99(54-75(5)6)141(243)202-108(69-217)149(251)190-95(45-36-50-177-163(173)174)138(240)201-106(67-215)134(236)180-63-115(225)178-64-118(228)205-121(77(9)10)155(257)208-122(78(11)12)154(256)191-93(43-32-34-48-165)136(238)196-102(58-112(167)222)144(246)197-103(59-113(168)223)143(245)195-100(56-90-40-29-26-30-41-90)145(247)209-124(80(15)16)161(263)214-51-37-46-111(214)152(254)212-127(87(23)220)158(260)200-104(60-114(169)224)146(248)206-120(76(7)8)153(255)181-66-117(227)187-107(68-216)148(250)189-92(42-31-33-47-164)135(237)184-83(19)132(234)192-96(129(170)231)55-89-38-27-25-28-39-89/h25-30,38-41,62,72-88,92-111,120-128,215-221,264-265H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,222)(H2,168,223)(H2,169,224)(H2,170,231)(H,175,182)(H,178,225)(H,179,233)(H,180,236)(H,181,255)(H,183,241)(H,184,237)(H,185,259)(H,186,226)(H,187,227)(H,188,244)(H,189,250)(H,190,251)(H,191,256)(H,192,234)(H,193,239)(H,194,242)(H,195,245)(H,196,238)(H,197,246)(H,198,252)(H,199,261)(H,200,260)(H,201,240)(H,202,243)(H,203,232)(H,204,262)(H,205,228)(H,206,248)(H,207,253)(H,208,257)(H,209,247)(H,210,235)(H,211,249)(H,212,254)(H,213,258)(H,229,230)(H4,171,172,176)(H4,173,174,177)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1

InChI Key

DNKYDHSONDSTNJ-XJVRLEFXSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.